(2S,3S,4R)-2-Azido-1,3,4-octadecanetriol (2S,3S,4R)-2-Azido-1,3,4-octadecanetriol
Brand Name: Vulcanchem
CAS No.: 117168-59-9
VCID: VC20819367
InChI: InChI=1S/C18H37N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(23)18(24)16(15-22)20-21-19/h16-18,22-24H,2-15H2,1H3/t16-,17+,18-/m0/s1
SMILES: CCCCCCCCCCCCCCC(C(C(CO)N=[N+]=[N-])O)O
Molecular Formula: C18H37N3O3
Molecular Weight: 343.5 g/mol

(2S,3S,4R)-2-Azido-1,3,4-octadecanetriol

CAS No.: 117168-59-9

Cat. No.: VC20819367

Molecular Formula: C18H37N3O3

Molecular Weight: 343.5 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S,4R)-2-Azido-1,3,4-octadecanetriol - 117168-59-9

Specification

CAS No. 117168-59-9
Molecular Formula C18H37N3O3
Molecular Weight 343.5 g/mol
IUPAC Name (2S,3S,4R)-2-azidooctadecane-1,3,4-triol
Standard InChI InChI=1S/C18H37N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(23)18(24)16(15-22)20-21-19/h16-18,22-24H,2-15H2,1H3/t16-,17+,18-/m0/s1
Standard InChI Key MUTDVCKHIMUXFS-KSZLIROESA-N
Isomeric SMILES CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N=[N+]=[N-])O)O
SMILES CCCCCCCCCCCCCCC(C(C(CO)N=[N+]=[N-])O)O
Canonical SMILES CCCCCCCCCCCCCCC(C(C(CO)N=[N+]=[N-])O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator